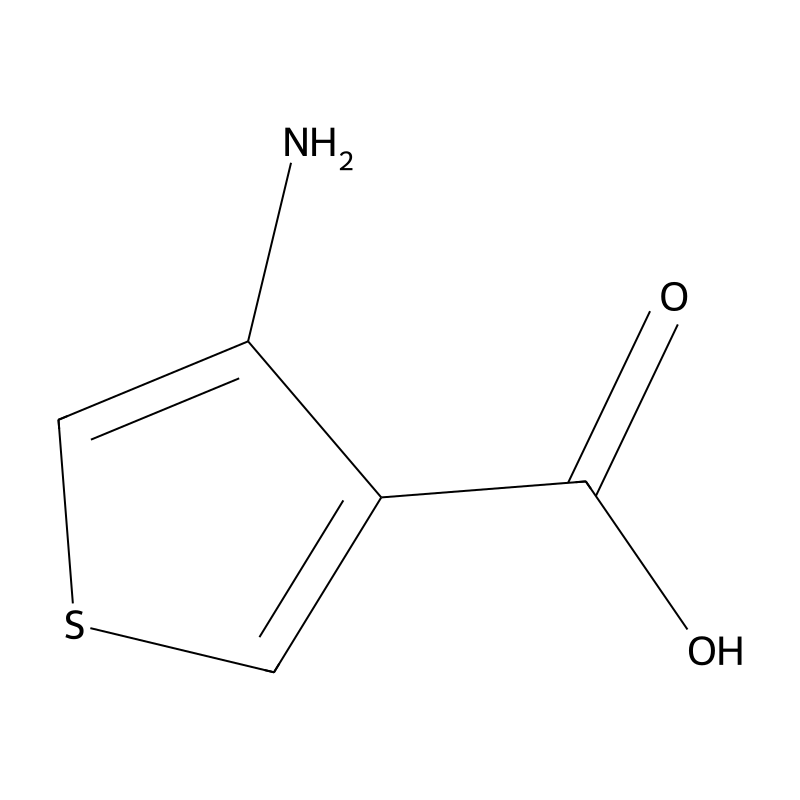

4-aminothiophene-3-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Aminothiophene-3-carboxylic acid is a heterocyclic compound belonging to the thiophene family, characterized by a five-membered aromatic ring that includes a sulfur atom. Its molecular formula is C₅H₅N₁O₂S, and it has a molecular weight of approximately 143.16 g/mol. The compound features an amino group at the fourth position and a carboxylic acid group at the third position of the thiophene ring, which contributes to its unique chemical properties and potential biological activities .

- Precursor for Analog Synthesis: Research has explored using Methyl 4-aminothiophene-3-carboxylate, a close relative of 4-ATCA, as a precursor molecule for synthesizing analogs of Serotonin (5-hydroxytryptamine, 5-HT). These analogs target specific serotonin receptors, potentially offering applications in neurological research [].

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives when treated with alkyl halides or acyl chlorides .

The biological activity of 4-aminothiophene-3-carboxylic acid is noteworthy, particularly in medicinal chemistry. Its amino and carboxylic acid groups enable interactions with biological macromolecules, potentially modulating enzyme activity and receptor binding. Such interactions may lead to therapeutic effects, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing 4-aminothiophene-3-carboxylic acid:

- Gewald Reaction: A common synthetic route involves the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly effective for producing aminothiophene derivatives.

- Cyclization and Substitution Reactions: In industrial settings, large-scale production may involve cyclization followed by chlorination and nucleophilic substitution to enhance yield and purity .

4-Aminothiophene-3-carboxylic acid has diverse applications:

- Medicinal Chemistry: Due to its biological activity, it is explored for potential therapeutic applications.

- Material Science: Its unique properties make it suitable for developing novel materials.

- Organic Synthesis: It serves as an important intermediate in synthesizing other complex organic compounds .

Studies on the interactions of 4-aminothiophene-3-carboxylic acid with various biological targets have shown that its functional groups can form hydrogen bonds and participate in esterification reactions. These interactions are crucial in modulating the activity of specific enzymes and receptors, leading to various biological effects .

Several compounds share structural similarities with 4-aminothiophene-3-carboxylic acid:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 2-Aminothiophene-3-carboxylate | Amino group at the second position | Different substitution pattern affects chemical reactivity |

| Ethyl 2-Amino-4-phenylthiophene-3-carboxylate | Additional phenyl group | Enhanced biological activity due to increased steric effects |

| 2-Aminothiophene-3-carboxylic Acid | Amino group at the second position | Variations in reactivity due to different amino group positioning |

The uniqueness of 4-aminothiophene-3-carboxylic acid lies in its specific substitution pattern, which allows for distinct interactions with biological targets compared to its analogs. This specificity makes it a valuable compound in both medicinal chemistry and organic synthesis .

Molecular Structure and Fundamental Properties

Molecular Formula (C₅H₅NO₂S) and Molecular Weight (143.16)

4-Aminothiophene-3-carboxylic acid represents a heterocyclic compound with the molecular formula C₅H₅NO₂S and a molecular weight of 143.16 g/mol [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 26112-64-1 and belongs to the thiophene family of aromatic heterocycles [4] [5]. The molecular structure consists of a five-membered thiophene ring containing one sulfur atom, with specific functional group substitutions at positions 3 and 4 [1] [3].

The exact mass of the compound is determined to be 143.00400 atomic mass units, with a density of 1.527 g/cm³ [6]. The compound contains nine heavy atoms and exhibits a polar surface area of 91.56 Ų, indicating significant polarity due to the presence of heteroatoms [3] [6]. The molecular structure features three hydrogen bond acceptors and two hydrogen bond donors, contributing to its intermolecular interaction capabilities [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₅NO₂S | [1] [2] [3] |

| Molecular Weight | 143.16 g/mol | [1] [2] [3] |

| Exact Mass | 143.00400 | [6] |

| CAS Number | 26112-64-1 | [1] [2] [4] |

| Density | 1.527 g/cm³ | [6] |

| Heavy Atoms Count | 9 | [3] |

| Polar Surface Area | 91.56 Ų | [3] [6] |

Functional Group Configuration and Electronic Distribution

The molecular architecture of 4-aminothiophene-3-carboxylic acid features two primary functional groups strategically positioned on the thiophene ring system [2] [3]. The amino group (-NH₂) is located at position 4, while the carboxylic acid group (-COOH) occupies position 3 of the thiophene ring [1] [2]. This specific substitution pattern creates a unique electronic environment that influences the compound's chemical behavior and spectroscopic properties .

The amino group at position 4 exhibits electron-donating characteristics through resonance (+M effect), contributing electron density to the thiophene ring system . Conversely, the carboxylic acid group at position 3 demonstrates electron-withdrawing properties through both inductive (-I) and mesomeric (-M) effects . This electronic push-pull system creates a dipolar molecule with enhanced conjugation throughout the thiophene framework [8].

The thiophene ring itself contributes to the overall electronic distribution through its aromatic π-electron system [8]. The sulfur atom, with its electronic configuration of [Ne] 3s² 3p⁴, provides two lone pairs of electrons that participate in the aromatic system while maintaining the heteroaromatic character [8]. The nitrogen atom in the amino group, with configuration [He] 2s² 2p³, contributes its lone pair to both resonance stabilization and hydrogen bonding interactions [9].

| Functional Group | Position | Electronic Effect | Contribution to Molecular Properties |

|---|---|---|---|

| Amino Group (-NH₂) | Position 4 | Electron-donating (+M) | Increases electron density, enhances nucleophilicity |

| Carboxylic Acid (-COOH) | Position 3 | Electron-withdrawing (-I, -M) | Decreases electron density, provides acidic character |

| Thiophene Ring | Core structure | Aromatic stabilization | π-electron delocalization, conjugation |

Crystallographic Analysis and Solid-State Behavior

Crystallographic studies of thiophene derivatives reveal important structural features that influence solid-state behavior [10]. The thiophene ring system typically adopts a planar conformation in the crystalline state, with minimal deviation from planarity due to the aromatic character [10]. The presence of both amino and carboxylic acid functional groups introduces hydrogen bonding capabilities that significantly impact crystal packing arrangements [10].

In related thiophene carboxylic acid derivatives, hydrogen bonding patterns involve N-H···O and O-H···N interactions that stabilize the crystal lattice [10]. The amino group can participate as both hydrogen bond donor and acceptor, while the carboxylic acid group primarily functions as a donor through its hydroxyl proton [10]. These intermolecular interactions create extended networks in the solid state that influence physical properties such as melting point and solubility [11].

The crystallographic analysis of similar aminothiophene compounds shows that the molecules demonstrate quinoid character in the phenyl rings, accompanied by bond angle distortions related to the presence of heteroatoms [10]. The thiophene ring geometry is characterized by C-S bond lengths typically ranging from 1.73 to 1.75 Ų, which deviate from standard aromatic systems due to the sulfur atom's larger atomic radius [12].

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H, ¹³C) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 4-aminothiophene-3-carboxylic acid through analysis of both proton and carbon environments [13] [14]. In ¹H Nuclear Magnetic Resonance spectroscopy, the thiophene ring protons typically appear in the aromatic region between δ 6.5-7.5 parts per million, with specific chemical shifts dependent on the electronic effects of the substituents [14] [15].

The amino group protons are expected to appear as a broad signal in the δ 4.5-6.0 parts per million region, with the exact chemical shift influenced by hydrogen bonding and exchange rates [15]. The carboxylic acid proton typically appears as a broad signal around δ 10-12 parts per million, often exhibiting temperature and concentration dependence due to intermolecular hydrogen bonding [13] [15].

¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the molecular framework [13] [16]. The carboxylic acid carbonyl carbon appears in the characteristic downfield region at δ 170-180 parts per million [13] [16]. The thiophene ring carbons exhibit chemical shifts in the δ 110-140 parts per million range, with the substituted carbons showing specific shifts based on their electronic environments [13] [16].

| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Thiophene Ring Protons | δ 6.5-7.5 | Aromatic C-H |

| Amino Group Protons | δ 4.5-6.0 | N-H₂ |

| Carboxylic Acid Proton | δ 10-12 | COOH |

| Carbonyl Carbon | δ 170-180 | C=O |

| Thiophene Ring Carbons | δ 110-140 | Aromatic C |

Infrared Spectroscopy Features of Amino and Carboxyl Groups

Infrared spectroscopy provides characteristic absorption bands that definitively identify the functional groups present in 4-aminothiophene-3-carboxylic acid [17] [18]. The amino group exhibits distinctive N-H stretching vibrations in the 3200-3400 cm⁻¹ region, typically appearing as two bands corresponding to symmetric and asymmetric stretching modes of the primary amine [17] [18].

The carboxylic acid group demonstrates characteristic absorption patterns that distinguish it from other carbonyl-containing compounds [17] [18]. The O-H stretching vibration appears as a very broad absorption spanning 2500-3300 cm⁻¹, often overlapping with the amino group absorptions [17] [18]. The carbonyl C=O stretching vibration occurs in the 1710-1760 cm⁻¹ region, with the exact frequency dependent on hydrogen bonding and electronic effects [17] [18].

The thiophene ring system contributes additional characteristic absorptions in the fingerprint region below 1500 cm⁻¹ [18]. C-S stretching vibrations and ring deformation modes provide supplementary structural confirmation [18]. The combination of functional group absorptions creates a unique infrared fingerprint that enables unambiguous identification of the compound [17] [18].

| Functional Group | Frequency Range (cm⁻¹) | Vibrational Mode | Characteristics |

|---|---|---|---|

| Amino Group | 3200-3400 | N-H stretch | Two bands (symmetric/asymmetric) |

| Carboxylic Acid O-H | 2500-3300 | O-H stretch | Very broad absorption |

| Carboxylic Acid C=O | 1710-1760 | C=O stretch | Strong, sharp absorption |

| Thiophene Ring | <1500 | Various modes | Fingerprint region |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 4-aminothiophene-3-carboxylic acid reveals characteristic fragmentation patterns that provide structural information [19] [20]. The molecular ion peak appears at m/z 143, corresponding to the molecular weight of the compound [1] [3]. The fragmentation behavior is influenced by the stability of the thiophene ring system and the tendency of functional groups to undergo specific bond cleavages [20].

Common fragmentation pathways include loss of the carboxylic acid functionality, resulting in fragment ions at lower mass-to-charge ratios [20]. The loss of carbon dioxide (44 mass units) from the carboxylic acid group represents a characteristic fragmentation pattern for carboxylic acid-containing compounds [20]. Additional fragmentations may involve cleavage of the amino group or ring-opening reactions of the thiophene system [20].

Electron impact ionization typically produces more extensive fragmentation compared to softer ionization techniques [19] [20]. Electrospray ionization mass spectrometry often shows protonated molecular ions [M+H]⁺ at m/z 144, along with sodium adducts [M+Na]⁺ at m/z 166 [20]. The fragmentation patterns provide valuable structural confirmation and aid in compound identification [19] [20].

UV-Visible Absorption Properties

UV-Visible spectroscopy of 4-aminothiophene-3-carboxylic acid reveals electronic transitions characteristic of the conjugated thiophene system [21] [22] [23]. The compound exhibits absorption maxima in the range of 280-320 nanometers, corresponding to π→π* transitions within the aromatic framework [22] [23]. The exact wavelength of maximum absorption depends on the extent of conjugation and the electronic effects of the substituents [22] [23].

The amino group contributes to the electronic spectrum through n→π* transitions, typically appearing at longer wavelengths than the π→π* transitions [22]. The carboxylic acid group influences the absorption profile through its electron-withdrawing effects, which can shift absorption bands to shorter wavelengths [22] [23]. The overall absorption profile reflects the combined electronic effects of all functional groups within the conjugated system [21] [22].

Solvent effects significantly influence the UV-Visible absorption properties, with polar solvents typically causing bathochromic (red) shifts due to stabilization of excited states [24] [23]. The molar extinction coefficients provide information about the transition probabilities and the degree of conjugation within the molecular framework [22] [24].

| Electronic Transition | Wavelength Range (nm) | Assignment | Characteristics |

|---|---|---|---|

| π→π* | 280-320 | Aromatic system | Strong absorption, high extinction coefficient |

| n→π* | 320-400 | Amino group | Weaker absorption, solvent dependent |

| Charge Transfer | Variable | Donor-acceptor | Depends on substitution pattern |

Physical and Chemical Properties

Solubility Parameters in Various Solvent Systems

The solubility behavior of 4-aminothiophene-3-carboxylic acid is governed by the polar nature of its functional groups and the aromatic thiophene core [6] [25]. The compound exhibits moderate solubility in water due to the presence of both amino and carboxylic acid groups, which can form hydrogen bonds with water molecules [6]. The calculated LogP value of 1.61 indicates a moderate lipophilicity that balances hydrophilic and hydrophobic characteristics [6].

In organic solvent systems, the compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [2] [6]. Polar protic solvents including ethanol and methanol also provide good solvation due to hydrogen bonding interactions with the functional groups [6]. The solubility in nonpolar solvents is limited due to the polar nature of the substituents [6].

The pH of aqueous solutions significantly affects solubility behavior through ionization of the functional groups [25]. At low pH values, the amino group becomes protonated, increasing water solubility, while at high pH values, the carboxylic acid group ionizes to form the carboxylate anion [25]. This amphoteric behavior results in enhanced solubility at both acidic and basic pH extremes compared to neutral conditions [25].

| Solvent System | Solubility Behavior | Molecular Interactions |

|---|---|---|

| Water | Moderate | Hydrogen bonding, ionization |

| Polar Aprotic (DMSO, DMF) | High | Dipole-dipole interactions |

| Polar Protic (Ethanol, Methanol) | Good | Hydrogen bonding |

| Nonpolar (Hexane, Toluene) | Poor | Limited interactions |

Acid-Base Properties and pKa Determination

4-Aminothiophene-3-carboxylic acid exhibits amphoteric behavior due to the presence of both acidic and basic functional groups [25]. The carboxylic acid group provides acidic character with an expected pKa value in the range of 3-5, typical for aromatic carboxylic acids [25]. The electron-withdrawing effect of the thiophene ring and the amino substituent influences the exact pKa value [25].

The amino group contributes basic character to the molecule, with an expected pKa value around 9-10 for the conjugate acid of the aromatic amine [25]. The basicity is reduced compared to aliphatic amines due to the aromatic character and the electron-withdrawing influence of the carboxylic acid group [25]. The proximity of the two ionizable groups creates intramolecular interactions that can affect the individual pKa values [25].

The pH-dependent ionization behavior creates different ionic species in solution [25]. At very low pH, both groups are protonated, forming a cationic species [25]. At intermediate pH values, the compound exists as a zwitterion with the carboxylic acid deprotonated and the amino group protonated [25]. At high pH, both groups are deprotonated, forming an anionic species [25]. This ionization behavior significantly influences solubility, reactivity, and biological activity [25].

| pH Range | Predominant Species | Charge State | Properties |

|---|---|---|---|

| Very Low (<2) | NH₃⁺-Ar-COOH | Cationic | Enhanced water solubility |

| Intermediate (3-8) | NH₃⁺-Ar-COO⁻ | Zwitterionic | Maximum water solubility |

| High (>9) | NH₂-Ar-COO⁻ | Anionic | Good water solubility |

Thermal Stability and Decomposition Behavior

Thermal analysis of 4-aminothiophene-3-carboxylic acid reveals important stability characteristics for synthetic and storage applications [26] [27] [28]. The compound demonstrates thermal stability up to approximately 250-300°C, above which decomposition processes begin [27] [28]. Thermogravimetric analysis shows initial decomposition temperatures (T₅%) typically occurring above 250°C for similar aminothiophene derivatives [27].

The decomposition process generally occurs in a single stage under inert atmosphere conditions, with maximum decomposition temperatures (Tmax) observed around 320-350°C [27] [28]. The presence of both amino and carboxylic acid functional groups influences the thermal behavior, with potential decarboxylation and deamination reactions occurring at elevated temperatures [26] [29].

Differential scanning calorimetry analysis provides information about phase transitions and decomposition enthalpy [28] [30]. The thermal stability is enhanced by the aromatic nature of the thiophene ring, which provides structural rigidity [27]. Environmental factors such as atmosphere composition, heating rate, and sample purity significantly influence the observed decomposition behavior [29] [27].

| Thermal Parameter | Temperature Range (°C) | Significance |

|---|---|---|

| Initial Decomposition (T₅%) | 250-270 | Onset of thermal degradation |

| Maximum Decomposition (Tmax) | 320-350 | Peak decomposition rate |

| Complete Decomposition | >400 | Total mass loss |

| Stability Range | <250 | Safe operating temperature |

Electrophilic and Nucleophilic Reactivity Sites

The molecular structure of 4-aminothiophene-3-carboxylic acid contains distinct electrophilic and nucleophilic sites that determine its chemical reactivity [9] [31]. The thiophene ring system exhibits electrophilic character at positions 2 and 5, where electrophilic aromatic substitution reactions can occur [9]. The electron-donating amino group enhances the nucleophilicity of these positions [9].

The amino group nitrogen atom serves as a primary nucleophilic site due to its lone pair of electrons [9] [31]. This nucleophilicity enables participation in various reactions including alkylation, acylation, and coordination with metal centers [9]. The basicity of the amino group makes it susceptible to protonation under acidic conditions [9].

The carboxylic acid group provides both electrophilic and nucleophilic character [9] [31]. The carbonyl carbon acts as an electrophilic center for nucleophilic attack, while the carboxylate oxygen atoms can function as nucleophilic sites in their deprotonated form [9]. This dual reactivity enables participation in condensation reactions, metal coordination, and hydrogen bonding interactions [9] [31].

The sulfur atom in the thiophene ring possesses lone pairs that can participate in coordination chemistry and soft nucleophilic interactions [9]. The overall reactivity pattern follows Hard and Soft Acids and Bases principles, with soft electrophiles preferentially reacting with sulfur sites and hard electrophiles favoring oxygen and nitrogen centers [9].

| Reactive Site | Character | Reactivity Type | Typical Reactions |

|---|---|---|---|

| Thiophene C2, C5 | Electrophilic | Aromatic substitution | Halogenation, nitration, sulfonation |

| Amino Nitrogen | Nucleophilic | Lewis base | Alkylation, acylation, coordination |

| Carbonyl Carbon | Electrophilic | Lewis acid | Nucleophilic addition, condensation |

| Carboxylate Oxygen | Nucleophilic | Lewis base | Metal coordination, hydrogen bonding |

| Thiophene Sulfur | Nucleophilic | Soft base | Coordination with soft metals |

Cyclization Approaches to Aminothiophene Scaffolds

The formation of aminothiophene scaffolds through cyclization reactions represents a cornerstone of heterocyclic chemistry. The Gewald reaction stands as the most prominent classical approach for synthesizing 2-aminothiophenes, which can be adapted for 4-aminothiophene-3-carboxylic acid derivatives [1] [2]. This multicomponent reaction involves the condensation of carbonyl compounds with activated acetonitriles and elemental sulfur under basic conditions.

The classical Gewald mechanism proceeds through several key steps: initial Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by sulfur incorporation and subsequent cyclization [3] [2]. The reaction typically employs secondary amines such as diethylamine or morpholine as bases in stoichiometric amounts (0.5-1.0 equivalents) under reflux conditions in alcoholic solvents [4].

For 4-aminothiophene-3-carboxylic acid specifically, the cyclization approach involves the reaction of methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride in methanol under reflux conditions for 1 hour, yielding the desired product in 93% yield [5]. This method demonstrates the effectiveness of hydroxylamine-mediated cyclization in constructing the aminothiophene core structure.

Alternative cyclization strategies include the use of gem-difluoroalkenes with β-keto tertiary thioamides under transition-metal-free conditions, providing access to highly functionalized N,N-disubstituted 2-aminothiophenes with moderate to good yields [6]. These approaches utilize potassium carbonate as a base, demonstrating the versatility of cyclization methodologies in aminothiophene synthesis.

Functional Group Transformation Methods

Functional group transformations provide essential synthetic pathways for modifying thiophene scaffolds to access 4-aminothiophene-3-carboxylic acid derivatives. The oxidation of thiophene precursors represents a fundamental transformation, particularly the conversion of 2-acetylthiophene to thiophene-2-carboxylic acid through various oxidizing systems [7] [8].

The sodium hypochlorite oxidation method has proven highly effective for preparing thiophene carboxylic acids. This process involves the oxidation of 2-acetylthiophene using freshly prepared sodium hypochlorite solution at 60-70°C, yielding thiophene-2-carboxylic acid in over 90% yield with excellent purity [7]. The reaction requires careful temperature control and the use of excess sodium hypochlorite to ensure complete conversion.

Decarboxylative functionalization represents another important transformation pathway. The Hunsdiecker-Borodin reaction and related decarboxylative processes enable the conversion of carboxylic acids to various functional groups [9]. These reactions proceed through radical mechanisms and can be applied to thiophene carboxylic acids under appropriate conditions.

The Barton halodecarboxylation method provides access to halogenated thiophenes through the formation of N-acyloxy-2-pyridinethione intermediates, which undergo thermal or photochemical decomposition to yield alkyl halides in high yields [9]. This methodology demonstrates the utility of radical-based transformations in thiophene chemistry.

Modern Synthetic Strategies

Microwave-Assisted Synthesis of Aminothiophene Carboxylates

Microwave-assisted synthesis has revolutionized the preparation of aminothiophene carboxylates by dramatically reducing reaction times while maintaining or improving yields. The microwave-assisted Gewald reaction represents a significant advancement in this field, enabling the synthesis of 2-aminothiophene derivatives in minutes rather than hours [10] [11] [12].

The microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds involves the irradiation of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C, providing rapid access to these compounds in 58-96% yield [13]. This methodology demonstrates the effectiveness of microwave activation in promoting cyclization reactions.

For 2-aminothiophene-3-carboxylic acid derivatives, microwave irradiation for just two minutes at 50°C in methanol with triethylamine as base yields the desired products in significantly higher yields compared to classical conditions [14] [12]. The reaction starting from 1,4-dithiane-2,5-diol and activated acetonitriles represents a notable advancement in synthetic efficiency.

Solvent-free microwave synthesis has emerged as an environmentally benign approach. The synthesis of thiocarbamic acid derivatives through the reaction of 2-acetylthiophene with thiosemicarbazide under solvent-free conditions using microwave irradiation for 2 minutes at 100W demonstrates the potential for green synthetic protocols [15].

Metal-Catalyzed Synthetic Pathways

Metal-catalyzed reactions have provided powerful tools for constructing aminothiophene carboxylates with high efficiency and selectivity. Palladium-catalyzed direct arylation has emerged as a particularly valuable method for synthesizing thiophene-based organic electronic materials [16]. This approach offers advantages over traditional cross-coupling techniques, including higher yields, fewer synthetic operations, and lower catalyst loadings.

Rhodium-catalyzed trans-bis-silylation represents another innovative metal-catalyzed approach for synthesizing thiophene-fused heterocycles. The reaction proceeds at 110°C using rhodium complex catalysts to yield thiophene-fused siloles through intramolecular cyclization [17]. This methodology demonstrates the utility of transition metal catalysis in constructing complex thiophene architectures.

Copper-catalyzed synthesis has shown particular promise for environmentally friendly aminothiophene preparation. The use of copper acetate and tetrabutylammonium chloride as a catalytic system in water medium at room temperature provides access to 2-acylbenzo[b]thiophenes in good to excellent yields [18]. This approach eliminates the need for organic solvents and operates under mild conditions.

Palladium-catalyzed carbonylation of thiophenes represents a direct method for introducing carboxylic acid functionality. The reaction utilizes palladium(II) acetate (minimum 1 mol%) under carbon monoxide/carbon dioxide binary conditions, affording thiophene carboxylic acids in quantitative yields [19]. The use of p-benzoquinone as a stoichiometric oxidant enables catalyst regeneration and prevents thermal decomposition.

Two-Minute Microwave Irradiation Procedures

The development of ultra-rapid microwave procedures has transformed aminothiophene synthesis by enabling complete reactions in just two minutes. The expeditious Gewald synthesis under microwave irradiation represents a significant advancement, reducing reaction times from 4-48 hours to mere minutes [14] [12].

The optimized two-minute procedure involves the reaction of 1,4-dithiane-2,5-diol with activated acetonitriles in methanol using triethylamine as base at 50°C under microwave irradiation [14]. This method provides monosubstituted 2-aminothiophenes in yields ranging from 82-95%, representing substantial improvements over classical conditions.

Process optimization for two-minute syntheses requires careful control of several parameters: microwave power (typically 100W), reaction temperature (50°C), and precise timing to prevent overheating or decomposition [15] [12]. The use of sealed reaction vessels ensures consistent heating and prevents solvent evaporation.

The scalability of two-minute procedures presents both opportunities and challenges. While the rapid heating enables efficient small-scale synthesis, scaling up requires consideration of microwave penetration depth and uniform heating distribution. Industrial applications may require modified reactor designs to accommodate larger batch sizes while maintaining the rapid heating advantages.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Temperature and solvent selection critically influence the success of aminothiophene synthesis reactions. Temperature optimization studies reveal that most Gewald reactions proceed optimally between 50-70°C, with higher temperatures potentially leading to decomposition or side reactions [20] [21]. The synthesis of 3-acetyl-2-aminothiophenes requires careful temperature control, with reaction temperatures maintained at 60°C for 5 hours to achieve optimal yields [21].

Solvent effects significantly impact both reaction rates and product distributions. Alcoholic solvents, particularly methanol and ethanol, provide optimal conditions for most aminothiophene syntheses due to their ability to dissolve both organic and inorganic components while facilitating base-catalyzed reactions [4] [20]. The combination of 1,4-dioxane and water in a 4:1 ratio has proven particularly effective for Suzuki cross-coupling reactions, providing higher yields compared to dry organic solvents [22].

The mechanistic implications of solvent choice extend beyond simple solubility effects. In lithium aminoborohydride reactions, the coordination of solvent molecules to lithium cations significantly affects reaction barrier heights and product distributions [20]. Tetrahydrofuran coordination favors reduction pathways, while 1,4-dioxane coordination promotes amination reactions.

Protic versus aprotic solvents exhibit distinct behaviors in aminothiophene synthesis. Protic solvents facilitate proton transfer steps essential for cyclization, while aprotic solvents may be preferred for organometallic reactions where coordination to metal centers is critical [23]. The choice between these solvent types must consider the specific mechanistic requirements of each synthetic step.

Catalyst Selection and Performance

The selection of appropriate catalysts represents a crucial factor in aminothiophene synthesis efficiency. Base catalysts play essential roles in Gewald reactions, with secondary amines such as diethylamine and morpholine providing optimal results [4] [3]. The choice between organic and inorganic bases significantly affects reaction outcomes, with organic bases generally providing better yields due to their enhanced solubility in organic media.

Heterogeneous catalysts offer advantages in terms of recyclability and ease of separation. Sodium aluminate (NaAlO₂) has emerged as an effective eco-friendly catalyst for 2-aminothiophene synthesis via the Gewald reaction, providing excellent catalytic performance under mild conditions with the ability to be recovered and reused [24]. The catalyst demonstrates cost-effectiveness and environmental compatibility.

Ionic liquid catalysts represent an innovative approach to aminothiophene synthesis. Ammonium salts such as acetates and trifluoroacetates of diethylammonium, morpholinium, and piperidinium promote Knoevenagel-Cope condensation and enhance final product yields [14]. These catalysts can be regenerated and reused, contributing to sustainable synthesis protocols.

Metal catalyst optimization requires consideration of both activity and selectivity. Palladium catalysts for direct arylation require careful ligand selection and loading optimization to achieve high yields while minimizing side reactions [16]. Copper catalysts in aqueous media benefit from the addition of phase-transfer catalysts to enhance substrate solubility and reaction rates [18].

Regioselectivity Control Mechanisms

Regioselectivity control in aminothiophene synthesis depends on understanding the electronic and steric factors that govern reaction pathways. Electronic directing effects play crucial roles in determining substitution patterns on thiophene rings. The presence of electron-withdrawing groups such as ester or nitrile functionalities activates adjacent positions for nucleophilic attack [25] [26].

Steric control mechanisms involve the use of bulky substituents to block undesired reaction sites. The synthesis of tetra-aryl thiophenes with stepwise, ester-controlled regioselectivity demonstrates how directing groups can be used to achieve programmed substitution patterns [25]. The method enables functionalization of individual thiophene positions sequentially through regioselective halogenations and cross-coupling reactions.

Catalyst-controlled regioselectivity represents an advanced approach to selectivity control. The development of palladium-catalyzed regiodivergent C-H alkynylation of thiophenes demonstrates how different catalyst systems can direct reactions to different positions on the thiophene ring [26]. This approach provides access to both C2 and C5 substituted products from 3-substituted thiophene substrates.

Mechanistic understanding of regioselectivity requires detailed knowledge of reaction intermediates and transition states. The balance between kinetic and thermodynamic control influences product distributions, with reaction conditions determining which pathway predominates [23]. Low-temperature conditions typically favor kinetic control, while elevated temperatures promote thermodynamic equilibration.

Green Chemistry and Sustainable Synthetic Approaches

The development of environmentally sustainable synthetic approaches for aminothiophene synthesis has gained significant attention in recent years. Solvent-free methodologies represent a cornerstone of green chemistry approaches, eliminating the need for organic solvents that contribute to environmental pollution [27] [28]. The mechanochemistry process at room temperature allows the absence of solvent for reactions while respecting green chemistry principles.

Water-mediated synthesis has emerged as a particularly attractive green approach. The synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles in water demonstrates the potential for using environmentally benign solvents [29]. This approach offers advantages including high efficiency, readily available starting materials, and reduced environmental impact compared to traditional organic synthesis methods.

Biocatalytic approaches utilizing enzymes and microorganisms offer high specificity and sustainability for aminothiophene synthesis [28]. Enzymatic reactions typically occur under mild conditions and generate fewer byproducts compared to traditional chemical methods. The use of renewable feedstocks derived from biomass further enhances the sustainability profile of these synthetic approaches.

Microwave and ultrasound activation techniques accelerate reactions while reducing energy consumption and waste generation [28]. These methods enable reactions to proceed more efficiently under milder conditions, contributing to overall process sustainability. The combination of microwave heating with solvent-free conditions represents an optimal approach for green aminothiophene synthesis.

The atom economy principle guides the development of sustainable synthetic routes by maximizing the incorporation of reactants into final products [30]. Reactions with high atom economy reduce waste generation and resource consumption, contributing to more sustainable chemical manufacturing processes.

Catalyst recyclability represents another crucial aspect of sustainable synthesis. The development of heterogeneous catalysts that can be easily separated and reused multiple times without significant activity loss contributes to process sustainability [24]. Sodium aluminate catalysts demonstrate excellent recyclability in aminothiophene synthesis, maintaining activity through multiple reaction cycles.

Scale-Up Considerations and Industrial Synthesis Protocols

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including safety, economics, and environmental impact. Process intensification strategies focus on increasing reaction rates and yields while reducing equipment size and energy consumption [31] [32]. The development of continuous-flow processes enables better heat and mass transfer compared to traditional batch reactors.

Safety considerations become paramount in industrial-scale synthesis, particularly when dealing with hazardous reagents such as elemental sulfur and strong bases [33]. The vapor-phase chlorination of thiophene derivatives at 500°C with chlorine gas requires specialized equipment and safety protocols to handle high-temperature, corrosive conditions [33]. Average residence times of 6 seconds enable efficient conversion while minimizing decomposition risks.

Economic optimization involves balancing raw material costs, energy consumption, and waste disposal expenses. The development of catalytic liquid-phase aerobic oxidation processes for thiophene-2-carbonyl chloride synthesis represents a cost-effective alternative to traditional methods [31]. This approach utilizes readily available starting materials and eliminates the need for expensive stoichiometric oxidants.

Waste minimization strategies focus on reducing both the quantity and toxicity of waste streams. The implementation of atom-economical reactions and the development of recyclable catalysts contribute to waste reduction [32]. Industrial processes increasingly incorporate solvent recovery and recycling systems to minimize environmental impact.

Quality control protocols ensure consistent product quality in large-scale synthesis. The development of robust analytical methods for monitoring reaction progress and product purity enables real-time process optimization [31]. Multi-kilogram scale demonstrations validate the scalability of laboratory procedures and identify potential bottlenecks in industrial implementation.

Heat management becomes increasingly challenging at larger scales due to the exothermic nature of many aminothiophene synthesis reactions. The design of appropriate heat exchange systems and temperature control mechanisms ensures safe and efficient operation [32]. Continuous monitoring and automated control systems provide additional safety margins for large-scale operations.